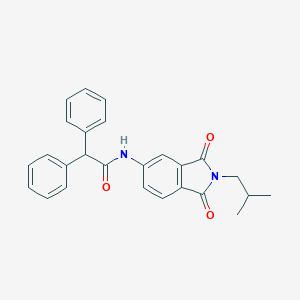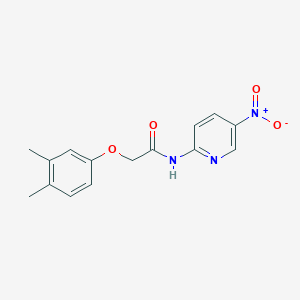![molecular formula C23H18N2O5 B303173 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303173.png)
2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide, also known as MOBA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the benzoxazine family and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide is not fully understood, but it is thought to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been shown to inhibit the Akt/mTOR and NF-κB pathways, which are known to be dysregulated in many types of cancer.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide in scientific research is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to using 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide in lab experiments. One of the main limitations is its low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide. One area of research is the development of new 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide derivatives with improved solubility and potency. Another area of research is the investigation of 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide's potential use in combination with other anti-cancer agents to enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide and its potential use in the treatment of other diseases beyond cancer.
Métodos De Síntesis
The synthesis of 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide involves a multi-step process that starts with the reaction of 2-methoxyphenol with phosgene to form 2-methoxyphenyl chloroformate. This intermediate is then reacted with 3-amino-4-oxo-4H-benzoxazine to form the desired 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide product. The synthesis of 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been shown to have potent anti-cancer activity against a range of cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and treatment resistance.
Propiedades
Nombre del producto |
2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C23H18N2O5 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
2-(2-methoxyphenoxy)-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H18N2O5/c1-28-19-11-4-5-12-20(19)29-14-21(26)24-16-8-6-7-15(13-16)22-25-18-10-3-2-9-17(18)23(27)30-22/h2-13H,14H2,1H3,(H,24,26) |
Clave InChI |
RYRZXSNWZHIYQX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)O3 |
SMILES canónico |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B303090.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide](/img/structure/B303095.png)
![N-{3-[methyl(3-{[(phenylsulfanyl)acetyl]amino}propyl)amino]propyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303097.png)

![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide](/img/structure/B303100.png)
![2-(phenylsulfanyl)-N-(5-{[(phenylsulfanyl)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303102.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide](/img/structure/B303103.png)


![2-(3,4-dimethylphenoxy)-N-(6-{[(3,4-dimethylphenoxy)acetyl]amino}-2-pyridinyl)acetamide](/img/structure/B303108.png)
![N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide](/img/structure/B303109.png)
![1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B303110.png)
![2-[1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303112.png)
